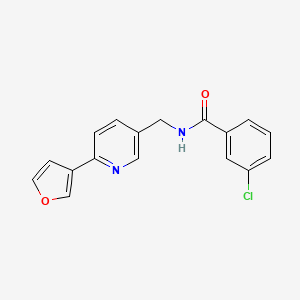![molecular formula C20H24N2O3 B2448980 1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 1903151-56-3](/img/structure/B2448980.png)
1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of bicyclic ketones. This particular structure combines an azabicyclo octane core with a pyrrolidine-2,5-dione group, making it intriguing for both its synthetic and biological properties. The presence of the m-tolyl group adds to its uniqueness and potential reactivity.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps:
Formation of the Azabicyclo Octane Core: Starting with a primary amine, the core structure is often synthesized through a series of intramolecular cyclization reactions, involving strategic placement of functional groups.
Acetylation: The addition of the m-tolyl acetyl group usually follows, employing reagents like acetic anhydride in the presence of a catalyst such as pyridine to facilitate the reaction.
Formation of Pyrrolidine-2,5-dione: This step might involve a condensation reaction where a suitable precursor undergoes cyclization, aided by reagents like phosphorous oxychloride or thionyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound is streamlined through high-yield reactions, optimized conditions (e.g., specific temperatures, pressures), and the use of robust catalysts. Continuous flow chemistry techniques can be applied to enhance efficiency and reproducibility.
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the m-tolyl group, resulting in the formation of carboxylic acid derivatives.
Reduction: Selective reduction can target specific functional groups, such as the ketone or pyrrolidine-2,5-dione moiety, potentially leading to alcohol or amine derivatives.
Substitution: Both nucleophilic and electrophilic substitutions can occur, often facilitated by the presence of the azabicyclo octane structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids and alcohol derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
This compound has found applications across several fields:
Chemistry: : Used as a building block in complex organic syntheses due to its unique structure.
Medicine: : Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: : Utilized in the synthesis of novel materials, including polymers with specific functional properties.
作用機序
The mechanism by which 1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, influencing various biochemical pathways. Specific pathways could include modulation of neurotransmitter systems or inhibition of key metabolic enzymes.
類似化合物との比較
Compared to other similar compounds, this particular molecule stands out due to:
The unique combination of the azabicyclo octane and pyrrolidine-2,5-dione moieties.
Enhanced reactivity and potential for diverse chemical modifications.
Distinct pharmacological and biological activities.
Similar Compounds
Pyrrolidine-based ketones.
Azabicycloalkane derivatives.
N-substituted pyrrolidine-2,5-diones.
Each of these comparisons highlights the distinctive nature of 1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione and its applications in various fields of research and industry.
特性
IUPAC Name |
1-[8-[2-(3-methylphenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-3-2-4-14(9-13)10-20(25)21-15-5-6-16(21)12-17(11-15)22-18(23)7-8-19(22)24/h2-4,9,15-17H,5-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKVTQFZEQOEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
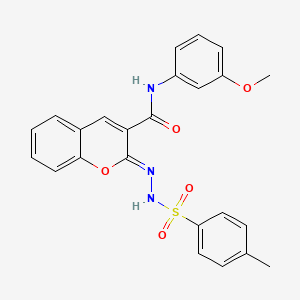
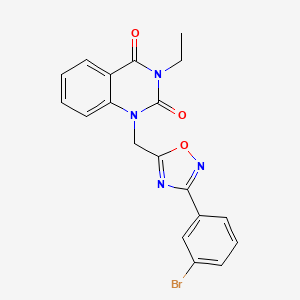
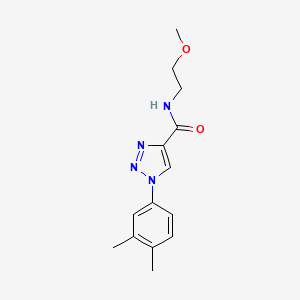
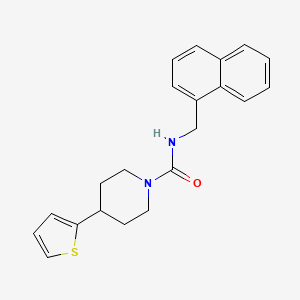
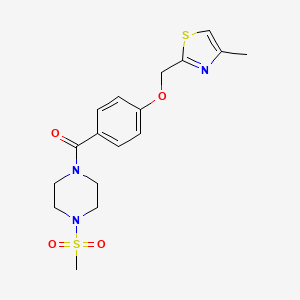
![N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/new.no-structure.jpg)
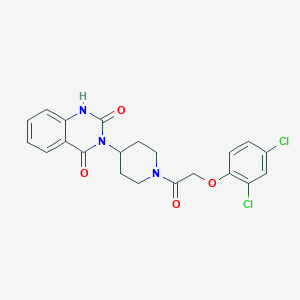
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2448911.png)
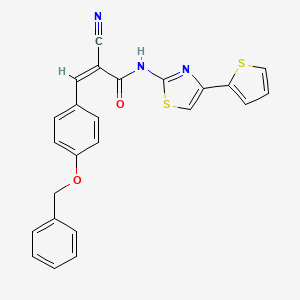
![1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2448914.png)
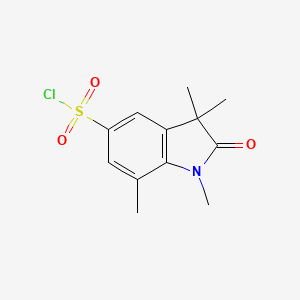
![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2448919.png)
